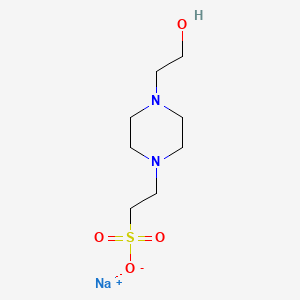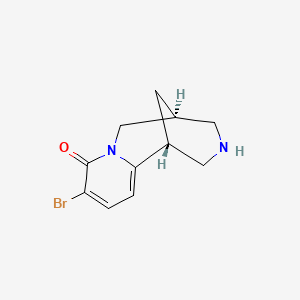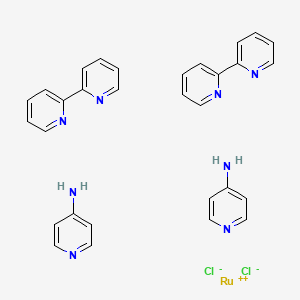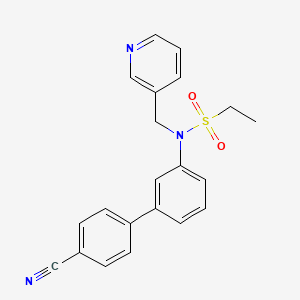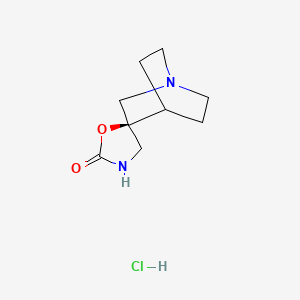
Arachidonamide
Vue d'ensemble
Description
Arachidonamide, also known as Arachidonic acid amide or Arachidonoyl amide, is a weak cannabinoid CB1 and CB2 agonist . It plays an essential role in physiological homeostases, such as the repair and growth of cells .
Synthesis Analysis
This compound is a primary fatty acid amide substrate. It has been studied in vitro for its affinity at the FAAH-1, an enzyme responsible for the degradation of AEA and related fatty acid amides . The substrate affinity of FAAH-1 obtained increased in a rank order of oleamide < this compound < stearoylamide .Molecular Structure Analysis
The this compound molecule contains a total of 54 bonds. There are 21 non-H bonds, 5 multiple bonds, 14 rotatable bonds, 5 double bonds, and 1 primary amide (aliphatic) .Chemical Reactions Analysis
This compound has been studied for its reactivity with selected NSAIDs on the hydrolysis of endocannabinoid-like molecules by FAAH-1 from rat liver . The selected NSAIDs caused a concentration-dependent inhibition of FAAH-1 activity .Physical And Chemical Properties Analysis
This compound has a molecular weight of 303.48 and a molecular formula of C20H33NO .Applications De Recherche Scientifique
Arachidonamide : Analyse complète des applications de la recherche scientifique
Modulation neuroscientifique de l'activité des récepteurs : L'this compound agit comme un agoniste du récepteur CB1, qui joue un rôle important dans le système nerveux central et périphérique. Il est impliqué dans le maintien de l'homéostasie en bonne santé et en cas de maladie, affectant diverses fonctions neurologiques et comportements .
Interaction pharmacologique avec les enzymes : Il est connu pour interagir avec des enzymes comme l'hydrolase des amides d'acides gras (FAAH), qui met fin aux actions biologiques des endocannabinoïdes en hydrolysant la liaison amide .
Études d'inhibition en biochimie : La recherche a exploré le potentiel de l'this compound en tant qu'inhibiteur dans des études évaluant l'affinité de divers amides à la FAAH-1 et leur puissance sur l'hydrolyse des molécules ressemblant aux endocannabinoïdes .
4. Neurosciences comportementales : Effets sur les récepteurs de la dopamine L'this compound a été étudié pour ses effets sur les réponses comportementales associées à l'activation des récepteurs de la famille de la dopamine D2, mettant en évidence son impact potentiel sur l'humeur et les comportements liés à la récompense .
Recherche sur les endocannabinoïdes : Inhibition du transport : Il sert d'inhibiteur du transport de l'anandamide, influençant la capture et la régulation des endocannabinoïdes dans le système nerveux .
Mécanisme D'action
Target of Action
Arachidonamide primarily targets the Fatty Acid Amide Hydrolase 1 (FAAH-1) . FAAH-1 is an enzyme responsible for the degradation of anandamide and related fatty acid amides . This enzyme has been proposed as a promising target for the discovery of drugs to treat pain and inflammation without significant adverse effects .
Mode of Action
This compound interacts with FAAH-1, which accepts a variety of amide head groups other than the ethanolamine of its nominal endogenous substrate anandamide . The substrate affinity of FAAH-1 increases in a rank order of oleamide < this compound < stearoylamide . The interaction of this compound with FAAH-1 leads to the release of the fluorescent aminomethyl coumarin .
Biochemical Pathways
This compound is involved in the biochemical pathway of FAAH-1. The simultaneous inhibition of COX and FAAH-1 activities produces greater pharmacological efficiency with significantly lowered toxicity and ulcerogenic activity . The metabolism of endocannabinoids by COX-2 is differentially regulated .
Pharmacokinetics
It’s known that this compound is a substrate of faah-1 , which suggests that it is metabolized by this enzyme.
Result of Action
The interaction of this compound with FAAH-1 results in the release of the fluorescent aminomethyl coumarin . This allows the fast and convenient measurement of FAAH-1 activity using a simple cuvette or microplate fluorometer .
Orientations Futures
Propriétés
IUPAC Name |
(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H2,21,22)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBSCAZCQDLUDU-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347885 | |
| Record name | Arachidonoyl amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85146-53-8 | |
| Record name | Arachidonoyl amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Arachidonamide, also known as Anandamide, primarily exerts its effects by binding to and activating cannabinoid receptors, predominantly the CB1 receptor. [] This interaction initiates a signaling cascade within cells, primarily through the inhibition of adenylate cyclase, leading to decreased cyclic AMP levels. [] This, in turn, affects various downstream processes, including the modulation of neurotransmitter release, regulation of ion channels, and influencing neuronal excitability. []
ANone:
ANone: This information is not addressed within the provided research articles, which focus on the biological activity and pharmacological properties of this compound rather than its material properties.
A: this compound itself is not known to possess catalytic properties. The provided research focuses on its role as an endogenous signaling molecule and its interactions with enzymes involved in its synthesis and degradation, such as Fatty Acid Amide Hydrolase (FAAH). [, ]
A: Yes, computational techniques, including conformational memories (CM) and computer receptor docking studies, have been used to investigate the binding of this compound and its analogs to the CB1 receptor. [] These studies provide insights into the structural features important for binding affinity and selectivity.
A: Extensive research has been conducted on the SAR of this compound, revealing key structural features crucial for its activity. For example, modifications to the ethanolamide headgroup, such as the addition of methyl groups at the 1'-position, have been shown to increase metabolic stability and impact interaction with enzymes like FAAH. [, ] Additionally, the length and degree of unsaturation in the Arachidonic acid tail are essential for binding to cannabinoid receptors. Studies indicate that a chain length of 20-22 carbons with at least three double bonds and saturation in the last five carbons of the acyl chain is optimal for CB1 receptor affinity. [] Furthermore, the presence of a cis double bond at the Δ9 position and a hydrophobic methyl terminus in the Arachidonic acid tail have been identified as important structural determinants for biological activity. []
A: this compound is rapidly metabolized in vivo, primarily by FAAH. [] This rapid degradation necessitates the development of stable analogs or formulation strategies to enhance its therapeutic potential. Strategies such as chemical modifications to the this compound structure, encapsulation in nanoparticles, or the use of enzyme inhibitors could potentially improve its stability and bioavailability. [, ]
ANone: The provided research primarily focuses on the biological and pharmacological aspects of this compound. Information regarding specific SHE regulations is not addressed in these articles.
A: this compound exhibits rapid absorption and distribution in vivo. [] It undergoes extensive metabolism, mainly via hydrolysis by FAAH, and subsequent metabolites are excreted primarily in the urine. [, ] Its pharmacodynamic effects are mediated through its interaction with cannabinoid receptors, leading to a variety of physiological responses. [, ]
A: this compound has demonstrated efficacy in various in vitro assays, including inhibition of forskolin-stimulated cAMP accumulation in cells expressing the CB1 receptor. [] In vivo studies have shown its analgesic effects in models of inflammatory pain, [] and its potential in mitigating emesis. [] Additionally, research suggests a role for this compound in modulating social interaction, with potential implications for addressing social dysfunctions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride](/img/structure/B1662607.png)
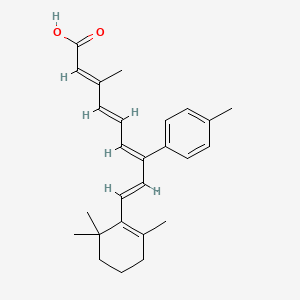
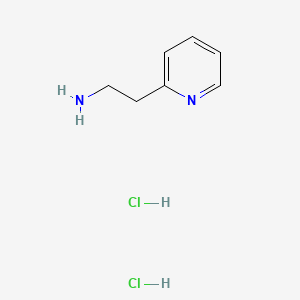
![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)
